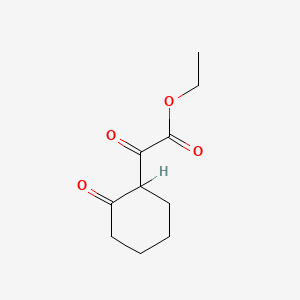

Ethyl oxo(2-oxocyclohexyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1175. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQOFNOENHOIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-14-5 | |

| Record name | Ethyl oxo(2-oxocyclohexyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5396-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-oxo-2-(2-oxocyclohexyl)acetate, a key building block in synthetic organic chemistry. This document details its chemical identity, properties, synthesis, and applications, with a focus on its relevance to pharmaceutical research and development.

Chemical Identity and Properties

Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate is a dicarbonyl compound featuring a cyclohexanone ring and an ethyl glyoxylate moiety. Its unique structure makes it a versatile intermediate for the synthesis of more complex molecules.

IUPAC Name: ethyl 2-oxo-2-(2-oxocyclohexyl)acetate[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | ≥95% | [2] |

| Storage | 4°C or Refrigerator | [2] |

| Topological Polar Surface Area (TPSA) | 60.44 Ų | [2] |

| logP | 0.8779 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

Table 2: Safety Information

| Hazard Statement | GHS Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Synthesis

The primary method for synthesizing ethyl 2-oxo-2-(2-oxocyclohexyl)acetate is the Claisen condensation reaction between cyclohexanone and diethyl oxalate.[3][4] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the formation of an enolate from cyclohexanone. The enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate.

Experimental Protocol: Claisen Condensation

The following is a generalized protocol for the Claisen condensation to produce ethyl 2-oxo-2-(2-oxocyclohexyl)acetate, based on standard procedures for this type of reaction.

Materials:

-

Cyclohexanone

-

Diethyl oxalate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or ethanol)[5]

-

1 M Hydrochloric acid (for quenching)[5]

-

Ethyl acetate (for extraction)[5]

-

Brine (for washing)[5]

-

Anhydrous sodium sulfate (for drying)[5]

Procedure:

-

Preparation of the Base: A solution of sodium ethoxide in the chosen anhydrous solvent is prepared.

-

Reaction Initiation: To a solution of diethyl oxalate in the anhydrous solvent under an inert atmosphere (e.g., argon), the sodium ethoxide solution is added.[5]

-

Addition of Cyclohexanone: A solution of cyclohexanone in the anhydrous solvent is then added to the reaction mixture. The reaction is stirred for a specified period, which can range from minutes to several hours, at room temperature or with heating.[5]

-

Quenching: The reaction is quenched by the addition of 1 M hydrochloric acid.[5]

-

Workup: Brine is added to the mixture, which is then extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[5]

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by methods such as vacuum distillation or column chromatography.

Caption: General workflow for the synthesis of ethyl 2-oxo-2-(2-oxocyclohexyl)acetate.

Applications in Drug Development

Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate serves as a crucial building block in the synthesis of bioactive molecules, particularly in the field of immunology. Its dicarbonyl functionality allows for a variety of subsequent chemical transformations, making it a valuable starting material for the construction of heterocyclic compounds and other complex molecular scaffolds that are of interest in drug discovery. While specific drug candidates synthesized from this intermediate are often proprietary, its role as a precursor to novel immunotherapies is an active area of research.

Spectroscopic Data

The structural confirmation of ethyl 2-oxo-2-(2-oxocyclohexyl)acetate is typically achieved through various spectroscopic methods.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹³C NMR | Expected signals include those for the ketone and ester carbonyl carbons, the carbons of the ethyl group, and the carbons of the cyclohexanone ring. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Prominent absorption bands would be observed for the C=O stretching vibrations of the ketone and ester functional groups. |

Note: Specific peak values can be found in spectral databases such as PubChem.[1]

Logical Relationships in Synthesis

The synthesis of ethyl 2-oxo-2-(2-oxocyclohexyl)acetate is a prime example of a mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Caption: Key components and mechanistic steps in the synthesis of the title compound.

This technical guide provides a foundational understanding of ethyl 2-oxo-2-(2-oxocyclohexyl)acetate for professionals in the fields of chemical research and drug development. The information presented is intended to support further investigation and application of this versatile chemical intermediate.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 2-Oxocyclohexaneglyoxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxocyclohexaneglyoxylate, a β-keto ester of significant interest in synthetic chemistry and drug discovery, possesses a complex molecular framework amenable to comprehensive structural analysis. This technical guide provides an in-depth exploration of the methodologies and data interpretation integral to the complete structure elucidation of this compound. By leveraging spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a detailed portrait of its atomic connectivity and stereochemistry can be achieved. This document outlines the predicted spectroscopic data, detailed experimental protocols, and the underlying logical framework for its structural confirmation.

Introduction

The precise structural determination of organic molecules is a cornerstone of modern chemical and pharmaceutical research. Ethyl 2-oxocyclohexaneglyoxylate, with its combination of a cyclic ketone and a glyoxylate side chain, presents a valuable case study in the application of advanced analytical techniques. The presence of multiple functional groups and the potential for tautomerism necessitate a multi-faceted analytical approach for unambiguous characterization. This guide serves as a comprehensive resource for researchers undertaking the synthesis and characterization of this and related compounds.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for ethyl 2-oxocyclohexaneglyoxylate, the following data is predicted based on the analysis of its structural analogue, ethyl 2-oxocyclopentaneglyoxylate, and established principles of spectroscopy for β-keto esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for ethyl 2-oxocyclohexaneglyoxylate are summarized below. The compound's existence as a mixture of keto and enol tautomers in solution is a key consideration in NMR analysis.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl 2-Oxocyclohexaneglyoxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto-form) | Assignment (Enol-form) |

| ~12.5 | Singlet | 1H | - | Enolic OH |

| ~4.25 | Quartet | 2H | O-CH₂ -CH₃ | O-CH₂ -CH₃ |

| ~3.5 | Triplet | 1H | α-CH | - |

| ~2.5 - 1.8 | Multiplet | 8H | Cyclohexane CH₂ | Cyclohexane CH₂ |

| ~1.3 | Triplet | 3H | O-CH₂-CH₃ | O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2-Oxocyclohexaneglyoxylate

| Chemical Shift (δ, ppm) | Assignment (Keto-form) | Assignment (Enol-form) |

| ~205 | C=O (cyclohexanone) | - |

| ~190 | C=O (glyoxylate) | C=O (glyoxylate) |

| ~170 | C=O (ester) | C=O (ester) |

| ~165 | - | Enolic C=C -OH |

| ~100 | - | Enolic C =C-OH |

| ~62 | O -CH₂-CH₃ | O -CH₂-CH₃ |

| ~55 | α-CH | α-CH |

| ~40 - 20 | Cyclohexane CH₂ | Cyclohexane CH₂ |

| ~14 | O-CH₂-CH₃ | O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of ethyl 2-oxocyclohexaneglyoxylate is expected to show characteristic absorption bands for its ketone, ester, and potentially, enol functionalities.

Table 3: Predicted IR Absorption Bands for Ethyl 2-Oxocyclohexaneglyoxylate

| Frequency (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (enol) |

| ~1740 | C=O stretch (ester) |

| ~1720 | C=O stretch (cyclohexanone) |

| ~1680 | C=O stretch (glyoxylate) |

| ~1640 | C=C stretch (enol) |

| ~1200 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and substructures.

Table 4: Predicted Mass Spectrometry Data for Ethyl 2-Oxocyclohexaneglyoxylate

| m/z | Ion |

| 198 | [M]⁺ (Molecular Ion) |

| 153 | [M - OEt]⁺ |

| 125 | [M - CO₂Et]⁺ |

| 97 | [Cyclohexanone fragment]⁺ |

| 73 | [CO₂Et]⁺ |

Experimental Protocols

The following are detailed protocols for the key experiments required for the structure elucidation of ethyl 2-oxocyclohexaneglyoxylate.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework and identify the presence of tautomers.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified ethyl 2-oxocyclohexaneglyoxylate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.[1]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-32 scans.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two NaCl or KBr plates.

-

Solution: Prepare a 5-10% solution in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the salt plates or the solvent cell.

-

-

Data Acquisition:

-

Place the sample in the spectrometer.

-

Acquire the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for initial analysis, while Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for softer ionization to preserve the molecular ion.

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain the exact mass of the molecular ion, which allows for the determination of the elemental formula.

-

-

Fragmentation Analysis (MS/MS):

-

Select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a tandem mass spectrum (MS/MS). This provides detailed information about the connectivity of the molecule.

-

Visualization of Analytical Workflow

The logical flow of the structure elucidation process can be visualized as a series of interconnected steps, starting from the unknown compound and culminating in its confirmed structure.

Caption: Workflow for the structure elucidation of ethyl 2-oxocyclohexaneglyoxylate.

Tautomerism Analysis

A key aspect of the structure elucidation of ethyl 2-oxocyclohexaneglyoxylate is the characterization of its keto-enol tautomerism. The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature.

Caption: Keto-enol tautomeric equilibrium in ethyl 2-oxocyclohexaneglyoxylate.

The relative populations of the keto and enol forms can be quantified by integrating the corresponding signals in the ¹H NMR spectrum. For example, the ratio of the integral of the enolic hydroxyl proton to the integral of the α-proton of the keto form provides a direct measure of the equilibrium constant.

Conclusion

The structure elucidation of ethyl 2-oxocyclohexaneglyoxylate is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By carefully acquiring and interpreting NMR, IR, and MS data, a definitive structural assignment can be made. The protocols and predicted data presented in this guide provide a robust framework for researchers working with this and structurally related compounds, facilitating efficient and accurate molecular characterization critical for advancements in chemistry and drug development.

References

Spectroscopic and Synthetic Profile of Ethyl Oxo(2-oxocyclohexyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl oxo(2-oxocyclohexyl)acetate (CAS 5396-14-5), a valuable building block in organic synthesis. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines available data from spectral databases with theoretical predictions based on its chemical structure and analysis of analogous compounds. This document aims to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

-

IUPAC Name: ethyl 2-oxo-2-(2-oxocyclohexyl)acetate[1]

-

Molecular Weight: 198.22 g/mol [2]

-

CAS Number: 5396-14-5[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~ 3.50 | Triplet (t) | 1H | -CO-CH -(C=O)- |

| ~ 2.50 - 2.30 | Multiplet (m) | 2H | Cyclohexanone CH₂ adjacent to C=O |

| ~ 2.10 - 1.60 | Multiplet (m) | 6H | Cyclohexanone -(CH₂ )₃- |

| ~ 1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 208.0 | Cyclohexanone C =O |

| ~ 192.0 | α-Keto C =O |

| ~ 162.0 | Ester C =O |

| ~ 62.0 | -O-CH₂ -CH₃ |

| ~ 50.0 | -CO-CH -(C=O)- |

| ~ 42.0 | Cyclohexanone C H₂ adjacent to C=O |

| ~ 28.0 - 24.0 | Other Cyclohexanone C H₂ carbons |

| ~ 14.0 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2940, ~ 2860 | Medium | C-H stretch (aliphatic) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1715 | Strong | C=O stretch (cyclohexanone) |

| ~ 1680 | Strong | C=O stretch (α-keto group) |

| ~ 1250 - 1000 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

While a full experimental mass spectrum is not available, data from PubChem indicates that the most abundant fragment ion (base peak) in the GC-MS analysis is observed at a mass-to-charge ratio (m/z) of 125.[1] Predicted collision cross-section data for various adducts are also available.[3]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion |

| 198 | [M]⁺ (Molecular ion) |

| 170 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 153 | [M - OCH₂CH₃]⁺ |

| 125 | [M - COOCH₂CH₃]⁺ (Likely base peak)[1] |

| 97 | [C₆H₉O]⁺ (Fragment from cyclohexanone ring) |

| 73 | [COOCH₂CH₃]⁺ |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible and commonly employed method is the Claisen condensation of cyclohexanone with diethyl oxalate, catalyzed by a strong base.

Proposed Synthesis of this compound

This proposed synthesis is based on established chemical principles for similar transformations.

Reaction Scheme:

Cyclohexanone + Diethyl Oxalate --(Base, e.g., NaH or NaOEt)--> this compound

Materials:

-

Cyclohexanone

-

Diethyl oxalate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, or Ethanol)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride or a solution of sodium ethoxide in the chosen anhydrous solvent.

-

A solution of cyclohexanone and diethyl oxalate in the anhydrous solvent is added dropwise to the base suspension/solution at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a specified time to ensure the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid to neutralize the excess base.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) plates.

-

Mass Spectrometry: Mass spectral data are acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Visualizations

The following diagrams illustrate the proposed synthesis pathway and the general workflow for spectroscopic analysis.

Caption: Proposed synthesis of this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of Ethyl Oxo(2-oxocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl oxo(2-oxocyclohexyl)acetate, more commonly known as ethyl 2-oxocyclohexanecarboxylate. This β-keto ester is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. A key feature of this molecule is its existence in a dynamic equilibrium between keto and enol tautomers, a phenomenon that is readily elucidated by NMR spectroscopy.[1] This guide will delve into the spectral data of both tautomeric forms, offering detailed peak assignments and a procedural overview for acquiring such data.

Keto-Enol Tautomerism: A Fundamental Equilibrium

β-keto esters like ethyl 2-oxocyclohexanecarboxylate exhibit keto-enol tautomerism, an equilibrium between a ketone (the keto form) and an enol. This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation. NMR spectroscopy is a powerful tool for studying this equilibrium as the protons and carbons in each tautomer are in distinct chemical environments, giving rise to separate sets of signals.

Below is a diagram illustrating the keto-enol tautomerism in ethyl 2-oxocyclohexanecarboxylate.

Caption: Keto-enol tautomerism of ethyl 2-oxocyclohexanecarboxylate.

¹H NMR Spectral Data

The ¹H NMR spectrum of ethyl 2-oxocyclohexanecarboxylate in deuterochloroform (CDCl₃) typically shows a mixture of signals corresponding to both the keto and the more predominant enol tautomer. The enol form is characterized by a highly deshielded proton signal around 12.24 ppm, corresponding to the enolic hydroxyl group involved in a strong intramolecular hydrogen bond.

Table 1: ¹H NMR Data for Ethyl 2-oxocyclohexanecarboxylate (Enol Tautomer)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.24 | s | 1H | Enol -OH |

| 4.20 | q, J = 7.2 Hz | 2H | -OCH₂ CH₃ |

| 2.27-2.20 | m | 4H | Cyclohexene ring protons |

| 1.70-1.64 | m | 2H | Cyclohexene ring protons |

| 1.62-1.58 | m | 2H | Cyclohexene ring protons |

| 1.29 | t, J = 7.2 Hz | 3H | -OCH₂CH₃ |

Data is consistent with published literature for the enol tautomer.[2]

Signals for the minor keto tautomer are often broader and less intense, making their precise assignment challenging without specialized NMR experiments.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of both tautomers. The chemical shifts of the carbonyl and enolic carbons are particularly diagnostic.

Table 2: ¹³C NMR Data for Ethyl 2-oxocyclohexanecarboxylate (Enol Tautomer)

| Chemical Shift (δ) ppm | Assignment |

| 173.1 | C =O (ester) |

| 172.3 | C -OH (enol) |

| 98.1 | =C H- (enol) |

| 60.5 | -OCH₂ CH₃ |

| 29.4 | Cyclohexene ring carbon |

| 22.8 | Cyclohexene ring carbon |

| 22.7 | Cyclohexene ring carbon |

| 22.3 | Cyclohexene ring carbon |

| 14.6 | -OCH₂CH₃ |

Data is consistent with published literature for the enol tautomer.[2]

For the keto tautomer of a similar compound, 2-carbomethoxy-3,5-dimethylcyclohexanone, the ketonic carbonyl carbon appears at a much lower field (around 206.6 ppm) compared to the enolic carbons.[2] A similar downfield shift would be expected for the keto form of ethyl 2-oxocyclohexanecarboxylate.

Experimental Protocols

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of β-keto esters like ethyl 2-oxocyclohexanecarboxylate.

Sample Preparation

-

Sample Quantity: Accurately weigh approximately 5-20 mg of ethyl 2-oxocyclohexanecarboxylate for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

-

Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Below is a workflow diagram for the NMR analysis of ethyl 2-oxocyclohexanecarboxylate.

Caption: General workflow for NMR analysis.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra of ethyl 2-oxocyclohexanecarboxylate involves a logical process of correlating the observed signals with the molecular structure. The following diagram outlines the key relationships considered during spectral analysis.

References

Infrared (IR) spectrum of ethyl 2-oxocyclohexaneglyoxylate

An In-depth Technical Guide to the Infrared Spectrum of Ethyl 2-Oxocyclohexanecarboxylate

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of ethyl 2-oxocyclohexanecarboxylate, a β-keto ester of significant interest in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide details the interpretation of the compound's IR spectrum, presents quantitative data in a structured format, and provides a detailed experimental protocol for spectral acquisition.

Molecular Structure and Tautomerism

Ethyl 2-oxocyclohexanecarboxylate (also known as ethyl 2-cyclohexanonecarboxylate) exists as a mixture of keto and enol tautomers. This equilibrium is a crucial aspect of its chemical behavior and is distinctly reflected in its infrared spectrum. The keto form features a ketone and an ester carbonyl group, while the enol form contains a hydroxyl group, a conjugated ester carbonyl, and a carbon-carbon double bond within the ring.

Analysis of the Infrared Spectrum

The infrared spectrum of ethyl 2-oxocyclohexanecarboxylate displays characteristic absorption bands corresponding to its principal functional groups. The presence of both keto and enol forms leads to a more complex spectrum than would be expected from a single species. The key spectral regions are the O-H stretching, C-H stretching, and the carbonyl (C=O) stretching regions.

The fundamental requirement for a molecule to be infrared active is that its vibration must cause a net change in the dipole moment.[1] The vibrational spectrum of a molecule is a unique physical property and can be used as a fingerprint for identification.[1]

Quantitative Spectral Data

The following table summarizes the principal absorption bands observed in the IR spectrum of ethyl 2-oxocyclohexanecarboxylate. The presence of multiple carbonyl peaks is indicative of the keto-enol tautomerism.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Tautomer |

| ~3400 | Broad, Weak-Medium | O-H Stretch (intramolecular H-bond) | Enol |

| 2980-2850 | Strong | C-H Stretch (aliphatic) | Both |

| ~1740 | Strong | C=O Stretch (ester) | Keto |

| ~1715 | Strong | C=O Stretch (ketone) | Keto |

| ~1650 | Strong | C=O Stretch (conjugated ester) | Enol |

| ~1610 | Medium | C=C Stretch (conjugated) | Enol |

| ~1200 | Strong | C-O Stretch (ester) | Both |

Note: The exact wavenumbers can vary based on the sample preparation method and the solvent used, which can influence the keto-enol equilibrium.[2]

Experimental Protocol for IR Spectroscopy

This section outlines a standard procedure for acquiring the infrared spectrum of ethyl 2-oxocyclohexanecarboxylate using a Fourier Transform Infrared (FTIR) spectrometer.

Materials and Equipment

-

Ethyl 2-oxocyclohexanecarboxylate sample

-

FTIR spectrometer (e.g., with an ATR accessory)

-

Salt plates (e.g., NaCl or KBr) if using the thin film method

-

Suitable solvent (e.g., chloroform, carbon tetrachloride) if using the solution method

-

Pipettes

-

Nitrogen or dry air source for purging

Procedure

-

Instrument Setup : Purge the spectrometer with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.[2]

-

Background Scan : Perform a background scan.[2] For the neat liquid method, this is done with empty salt plates. For the solution method, the scan is performed with the pure solvent.[2]

-

Sample Preparation :

-

Neat Liquid (Thin Film) : Place a single drop of the liquid sample between two salt plates.[2] Gently press the plates together to form a thin film.

-

Solution : Prepare a 5-10% solution of the sample in a suitable solvent like chloroform.[2] The solvent must be transparent in the IR region of interest.[2]

-

-

Data Acquisition :

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[2]

-

Analysis : Identify the characteristic absorption bands and compare them with known values for the expected functional groups.[2]

Conclusion

The infrared spectrum of ethyl 2-oxocyclohexanecarboxylate provides critical insights into its molecular structure. The key feature is the evidence of keto-enol tautomerism, distinguished by multiple peaks in the carbonyl region and a broad hydroxyl stretch in the enol form. A systematic approach to sample preparation and spectral acquisition, as outlined in the experimental protocol, is essential for obtaining high-quality, reproducible data. This guide serves as a valuable resource for the characterization of this and similar β-keto ester compounds in a research and development setting.

References

An In-depth Technical Guide to the Mass Spectrometry of Ethyl oxo(2-oxocyclohexyl)acetate

This technical guide provides a detailed overview of the mass spectrometry (MS) of ethyl oxo(2-oxocyclohexyl)acetate, a beta-keto ester of interest to researchers, scientists, and drug development professionals. This document outlines the compound's key properties, predicted fragmentation patterns under electron ionization, and a general experimental protocol for its analysis.

Compound Data Summary

This compound is an organic compound with the molecular formula C10H14O4.[1] Its structure features a cyclohexanone ring substituted with a glyoxylic ester group. The presence of multiple carbonyl groups and an ester moiety dictates its characteristic behavior in mass spectrometry.

| Property | Value | Reference |

| Molecular Formula | C10H14O4 | [1][2] |

| Molecular Weight | 198.22 g/mol | [1] |

| Monoisotopic Mass | 198.08920892 Da | [1] |

| CAS Number | 5396-14-5 | [1][2] |

| IUPAC Name | ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | [1] |

Predicted Fragmentation Pathway

The mass spectrum of this compound, like other beta-keto esters, is expected to be characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[3][4] The following is a predicted fragmentation pathway under electron ionization (EI-MS).

The molecular ion [M]+• would be observed at m/z 198. Key fragmentation steps are anticipated to include:

-

Loss of the ethoxy group (-OCH2CH3): Cleavage of the C-O bond in the ester group would result in the formation of a prominent acylium ion at m/z 153.

-

Loss of the ethyl group (-CH2CH3): Alpha cleavage at the other side of the ester oxygen would lead to a fragment at m/z 169.

-

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen and elimination of a neutral alkene (ethylene), could lead to a fragment ion.

-

Cleavage of the cyclohexanone ring: The cyclic ketone structure can undergo various ring-opening fragmentations, leading to a series of smaller ions.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocols for Mass Spectrometry Analysis

The following provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile organic compounds.

1. Sample Preparation:

-

Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.

-

Ensure the sample is free of particulate matter by filtration if necessary.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

GC Column: A non-polar or medium-polarity column is suitable, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection: 1 µL of the sample solution is injected in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Hold: Maintain 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Interface Temperature: 280°C.

3. Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

4. Data Acquisition and Analysis:

-

Acquire the data using the instrument's software.

-

The total ion chromatogram (TIC) will show the retention time of the compound.

-

The mass spectrum corresponding to the chromatographic peak of this compound can then be extracted and analyzed for its molecular ion and fragment ions.

-

Comparison of the obtained spectrum with a library database (e.g., NIST) can aid in confirmation, though library spectra for this specific compound may be limited.

Caption: General experimental workflow for GC-MS analysis.

References

Keto-Enol Tautomerism in Ethyl 2-Oxocyclohexanecarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The state of equilibrium between keto and enol tautomers is a critical factor in drug design and development, profoundly influencing a molecule's physicochemical properties, and consequently its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the keto-enol tautomerism in ethyl 2-oxocyclohexanecarboxylate and its derivatives, a scaffold of interest in medicinal chemistry. While specific quantitative equilibrium data for this particular cyclic β-ketoester system is not extensively available in public literature, this guide synthesizes established principles from analogous acyclic and cyclic systems to provide a robust framework for understanding and predicting its tautomeric behavior. We present detailed experimental protocols for the characterization of this equilibrium, alongside a discussion of solvent and substituent effects, and their implications for drug discovery.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism involving the interconversion of a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1] This equilibrium is dynamic and influenced by various factors including the solvent, temperature, and the electronic and steric nature of substituents. For β-dicarbonyl compounds like ethyl 2-oxocyclohexanecarboxylate, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, making the study of its tautomeric preferences particularly relevant.

The position of the keto-enol equilibrium can dramatically affect a drug candidate's properties such as:

-

Solubility: The more polar keto form is generally more soluble in polar solvents.

-

Lipophilicity (LogP): The less polar, hydrogen-bonded enol form can exhibit increased lipophilicity.

-

Reactivity: The nucleophilic character of the enol double bond and the electrophilic nature of the keto carbonyl group lead to different chemical reactivities.

-

Biological Activity: The specific tautomeric form present can dictate the binding affinity to a biological target.

The Tautomeric Equilibrium of Ethyl 2-Oxocyclohexanecarboxylate

Ethyl 2-oxocyclohexanecarboxylate can exist in equilibrium between its keto and two possible enol forms. The intramolecularly hydrogen-bonded enol form is generally the most stable of the enol tautomers.

Diagram 1: Keto-Enol Tautomerism in Ethyl 2-Oxocyclohexanecarboxylate

References

In-Depth Technical Guide: Physical and Chemical Characteristics of Ethyl Oxo(2-oxocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of ethyl oxo(2-oxocyclohexyl)acetate (CAS No. 5396-14-5). The document details the compound's structural and physicochemical properties, supported by available spectral data. Furthermore, it outlines the prevalent synthetic methodology and provides a foundational experimental protocol for its preparation and characterization, aiming to support its application in research and development, particularly within the pharmaceutical and chemical synthesis sectors.

Introduction

This compound, also known as 2-ethoxyoxalylcyclohexanone or ethyl 2-oxocyclohexaneglyoxylate, is a dicarbonyl compound with significant potential as a versatile building block in organic synthesis. Its structural features, comprising a cyclohexanone ring and an ethyl glyoxylate moiety, offer multiple reactive sites for the construction of complex molecular architectures. This guide serves as a detailed reference for professionals engaged in chemical research and drug development, providing in-depth information on its properties and synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that there are some discrepancies in the reported physical state of the compound, with some sources describing it as a liquid and others as a solid with a distinct melting point. This may be attributable to the presence of different tautomeric forms or impurities.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 5396-14-5 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₄ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Physical State | Colorless to pale yellow liquid or solid | [3] |

| Melting Point | 123-124 °C | [4] |

| Boiling Point | 318.1 °C | |

| Density | 1.161 g/cm³ | |

| Flash Point | 123 °C | |

| Solubility | Soluble in organic solvents | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | [5] |

| Synonyms | 2-ethoxyoxalylcyclohexanone, ethyl 2-oxocyclohexaneglyoxylate, oxo(2-oxocyclohexyl)acetic acid ethyl ester | |

| InChI | InChI=1S/C10H14O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h7H,2-6H2,1H3 | [3][5] |

| InChIKey | SIQOFNOENHOIFT-UHFFFAOYSA-N | [5] |

| SMILES | CCOC(=O)C(=O)C1CCCCC1=O | [3] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: PubChem provides access to ¹³C NMR spectral data, which is crucial for identifying the carbon framework of the molecule.[5]

Mass Spectrometry (MS)

-

GC-MS: Gas chromatography-mass spectrometry data is available through PubChem, allowing for the determination of the compound's molecular weight and fragmentation pattern.[5]

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not widely published. However, based on its functional groups, the following characteristic absorption bands can be anticipated:

-

C=O stretching (ketone and α-keto ester): Strong absorptions in the region of 1700-1750 cm⁻¹.

-

C-O stretching (ester): Strong absorptions in the region of 1000-1300 cm⁻¹.

-

C-H stretching (alkane): Absorptions in the region of 2850-3000 cm⁻¹.

Synthesis

The primary synthetic route to this compound is the Claisen condensation of cyclohexanone with diethyl oxalate. This reaction is a classic example of carbon-carbon bond formation, where an enolate ion attacks an ester.

Reaction Principle: Claisen Condensation

The Claisen condensation involves the base-catalyzed reaction between two ester molecules, or an ester and a carbonyl compound, to form a β-keto ester or a β-dicarbonyl compound. In the synthesis of this compound, the enolate of cyclohexanone, formed by a strong base, acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. A subsequent elimination of an ethoxide ion yields the final product.

Caption: General workflow for the Claisen condensation synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Claisen condensation.

Materials:

-

Cyclohexanone

-

Diethyl oxalate

-

Sodium ethoxide (or sodium metal and absolute ethanol)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of the Base: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add a solution of cyclohexanone in the anhydrous solvent dropwise to the cooled base solution with stirring.

-

Condensation: To the resulting enolate solution, add a solution of diethyl oxalate in the anhydrous solvent dropwise, maintaining the low temperature.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Characterization

The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in Section 3.

Experimental Workflow for Characterization

Caption: Logical workflow for the purification and characterization of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with well-defined, albeit sometimes conflictingly reported, physicochemical properties. The Claisen condensation of cyclohexanone and diethyl oxalate provides a reliable synthetic route to this compound. This technical guide consolidates the available information on its characteristics and synthesis, providing a solid foundation for its use in further research and development endeavors.

References

- 1. This compound | 5396-14-5 | FAA39614 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 5396-14-5: this compound [cymitquimica.com]

- 4. This compound | CAS 5396-14-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | C10H14O4 | CID 219637 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pioneering the Synthesis of Ethyl 2-Oxocyclohexaneglyoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and seminal first synthesis of ethyl 2-oxocyclohexaneglyoxylate, more commonly known in chemical literature as ethyl 2-oxocyclohexanecarboxylate. This important bicyclic β-keto ester has served as a versatile building block in organic synthesis, contributing to the development of numerous complex molecules and pharmaceutical agents. This document provides a detailed account of the original experimental protocol, quantitative data from early reports, and a visualization of the foundational chemical transformation.

Discovery and Attribution

The discovery and first synthesis of ethyl 2-oxocyclohexanecarboxylate are attributed to the German chemist Walter Dieckmann. His groundbreaking work on the intramolecular condensation of dicarboxylic acid esters, now famously known as the Dieckmann condensation, led to the formation of cyclic β-keto esters. The synthesis of the six-membered ring system of ethyl 2-oxocyclohexanecarboxylate was a key demonstration of this powerful cyclization reaction. Dieckmann's comprehensive investigations into this class of reactions were published in the late 19th and early 20th centuries, with the most pertinent details regarding this specific compound appearing in his 1901 publication in Justus Liebigs Annalen der Chemie.[1][2][3]

First Synthesis: The Dieckmann Condensation of Diethyl Pimelate

The inaugural synthesis of ethyl 2-oxocyclohexanecarboxylate was achieved through the intramolecular cyclization of diethyl pimelate using a sodium metal suspension in a hydrocarbon solvent. This reaction elegantly demonstrates the principles of the Dieckmann condensation, where a diester undergoes an intramolecular Claisen condensation to yield a cyclic β-keto ester.

Quantitative Data

The following table summarizes the key quantitative data from early reports on the synthesis of ethyl 2-oxocyclohexanecarboxylate.

| Parameter | Value | Reference |

| Starting Material | Diethyl Pimelate | Dieckmann, 1901 |

| Reagent | Sodium Metal | Dieckmann, 1901 |

| Product | Ethyl 2-oxocyclohexanecarboxylate | Dieckmann, 1901 |

| Boiling Point | 129-131 °C (at 14 mmHg) | Dieckmann, 1901 |

| Yield | Not explicitly stated in the initial report | - |

Experimental Protocol: The First Synthesis

The following protocol is based on the experimental description provided by Walter Dieckmann in his 1901 publication.

Materials:

-

Diethyl pimelate

-

Sodium metal

-

Toluene (dry)

-

Dilute Acetic Acid

-

Ether

-

Saturated sodium bisulfite solution

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of Sodium Suspension: A suspension of finely divided sodium metal in dry toluene was prepared.

-

Reaction Initiation: To the stirred sodium suspension, diethyl pimelate was added. The reaction mixture was then heated to initiate the condensation reaction.

-

Reaction Completion and Work-up: The reaction was considered complete when the evolution of hydrogen gas ceased. The reaction mixture was then cooled, and the unreacted sodium was destroyed by the careful addition of moist ether, followed by water.

-

Acidification and Extraction: The aqueous layer was separated and acidified with dilute acetic acid. The liberated β-keto ester was then extracted with ether.

-

Purification: The ethereal extract was washed with a saturated sodium bisulfite solution to remove any aldehydic impurities, followed by washing with water. The organic layer was then dried over anhydrous sodium sulfate.

-

Isolation of Product: The ether was removed by distillation, and the remaining oil was purified by vacuum distillation to yield ethyl 2-oxocyclohexanecarboxylate.

Reaction Visualization

The logical flow of the first synthesis of ethyl 2-oxocyclohexanecarboxylate via the Dieckmann condensation is depicted in the following diagram.

Caption: First synthesis of ethyl 2-oxocyclohexanecarboxylate.

References

Theoretical and computational studies of ethyl oxo(2-oxocyclohexyl)acetate

A comprehensive exploration of ethyl oxo(2-oxocyclohexyl)acetate and its analogues through theoretical and computational chemistry is crucial for understanding its reactivity, stability, and potential applications in drug discovery and materials science. This technical guide provides an in-depth analysis of its structural properties, keto-enol tautomerism, and interactions with biological targets, leveraging data from quantum chemical calculations and molecular docking simulations.

Introduction and Nomenclature

The term "this compound" can refer to several related isomers, leading to potential ambiguity. The core structure is a cyclohexanone ring substituted with an ethyl ester group. The most frequently studied compound in this class is ethyl 2-oxocyclohexanecarboxylate (a β-keto ester), which is central to many synthetic and computational studies. Another key isomer is ethyl 2-(2-oxocyclohexyl)acetate (a γ-keto ester). This guide will focus primarily on the β-keto ester due to the wealth of available research, while acknowledging related structures.

These compounds are of significant interest as intermediates in organic synthesis and as scaffolds for developing pharmaceutically active molecules, including antibacterial and anticancer agents.[1][2] Computational studies are indispensable for elucidating their electronic structure, conformational preferences, and reaction mechanisms at a molecular level.

Tautomerism and Conformational Analysis

A signal feature of β-keto esters is their existence in a dynamic equilibrium between keto and enol tautomers. This equilibrium is fundamental to their reactivity and is influenced by solvent polarity and substitution patterns.

References

- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl oxo(2-oxocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl oxo(2-oxocyclohexyl)acetate is a valuable β-keto ester intermediate in organic synthesis, finding applications in the construction of more complex molecular architectures, including heterocyclic compounds and active pharmaceutical ingredients. Its synthesis is most commonly achieved via a mixed Claisen condensation reaction between cyclohexanone and diethyl oxalate. This method is efficient due to the nature of diethyl oxalate, which cannot enolize and thus acts exclusively as the electrophilic acylating agent, minimizing self-condensation byproducts.[1][2][3][4] This document provides a detailed protocol for this synthesis, compiled from established chemical literature and methodologies.

Reaction Principle and Pathway

The synthesis proceeds via a base-catalyzed Claisen condensation. A strong base, such as sodium ethoxide, deprotonates the α-carbon of cyclohexanone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the sodium salt of the product. An acidic workup is then required to protonate the enolate and afford the final β-keto ester, this compound.[1]

References

Application Notes and Protocols for the Synthesis of Ethyl 2-oxocyclohexanecarboxylate via Claisen Condensation

Introduction

Ethyl 2-oxocyclohexanecarboxylate, also known as ethyl cyclohexanone-2-carboxylate, is a versatile intermediate in organic synthesis, notably in the preparation of various pharmaceuticals and natural products. Its synthesis is a classic example of a carbon-carbon bond-forming reaction, typically achieved through a Claisen condensation. This document provides detailed application notes and protocols for the synthesis of ethyl 2-oxocyclohexanecarboxylate, targeting researchers, scientists, and professionals in drug development. Two primary methodologies are presented: a crossed Claisen condensation and an intramolecular Dieckmann condensation.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or one ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone.[1] A variation of this is the Dieckmann condensation, which is an intramolecular reaction of a molecule with two ester groups to form a cyclic β-keto ester.[1][2][3][4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of ethyl 2-oxocyclohexanecarboxylate via a crossed Claisen condensation between cyclohexanone and diethyl carbonate.

| Parameter | Value | Reference |

| Reactants | Cyclohexanone, Diethyl Carbonate, Sodium Hydride | [5][6] |

| Solvent | Tetrahydrofuran (THF) | [5][6] |

| Reaction Time | 2.5 hours (total reflux) | [5][6] |

| Yield | 80% | [5][6] |

| Product Molecular Weight | 170.21 g/mol | |

| Product Formula | C₉H₁₄O₃ | |

| Product Appearance | Brown oil | [5][6] |

| Mass Spectrometry (m/z) | 171.3 [M+H]⁺ | [5][6] |

Experimental Protocols

Method 1: Crossed Claisen Condensation of Cyclohexanone and Diethyl Carbonate

This protocol details the synthesis of ethyl 2-oxocyclohexanecarboxylate from cyclohexanone and diethyl carbonate using sodium hydride as the base.[5][6]

Materials:

-

Cyclohexanone (50 mL, 0.48 mol)

-

Diethyl carbonate (146 mL, 1.2 mol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (63 g, 1.6 mol)

-

Anhydrous Tetrahydrofuran (THF), 200 mL

-

3N Hydrochloric acid (HCl)

-

Brine solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

-

1000 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 1000 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add diethyl carbonate (146 mL) and 150 mL of dry THF.

-

Addition of Base: Under a nitrogen or argon atmosphere, carefully add sodium hydride (60% dispersion, 63 g) to the stirred mixture.

-

Initial Reflux: Heat the mixture to reflux and maintain for 1 hour.

-

Addition of Cyclohexanone: Prepare a solution of cyclohexanone (50 mL) in 50 mL of anhydrous THF. Add this solution dropwise to the refluxing mixture over a period of approximately 30 minutes.

-

Continued Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 1.5 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding 3N hydrochloric acid until the mixture is acidic.

-

Pour the mixture into a separatory funnel containing brine.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

Method 2: Dieckmann Condensation of Diethyl Pimelate

This protocol describes the intramolecular Claisen condensation of diethyl pimelate to form ethyl 2-oxocyclohexanecarboxylate.[7][8][9]

Materials:

-

Diethyl pimelate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (for work-up)

-

Diethyl ether or other suitable extraction solvent

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl pimelate in anhydrous ethanol.

-

Addition of Base: Add sodium ethoxide to the solution.

-

Reaction: Heat the mixture to reflux. The reaction time will vary depending on the scale and specific conditions, but it is typically monitored by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable acid, such as hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, and dry over a suitable drying agent.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation.

-

Mandatory Visualizations

Reaction Mechanism: Crossed Claisen Condensation

The following diagram illustrates the mechanism of the crossed Claisen condensation between cyclohexanone and diethyl carbonate.

Caption: Mechanism of Crossed Claisen Condensation.

Experimental Workflow: Crossed Claisen Condensation

The diagram below outlines the experimental workflow for the synthesis of ethyl 2-oxocyclohexanecarboxylate via crossed Claisen condensation.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. byjus.com [byjus.com]

- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 5. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Michael Addition Route to Substituted Ethyl Oxo(2-oxocyclohexyl)acetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. This application note provides detailed protocols and data for the synthesis of substituted ethyl oxo(2-oxocyclohexyl)acetate derivatives, valuable intermediates in the synthesis of various biologically active molecules and pharmaceuticals. The methodologies presented herein focus on the Michael addition of cyclohexanone-based donors to various Michael acceptors, offering both stereoselective and non-stereoselective routes to access a diverse range of substituted products.

The core structure, this compound, incorporates a β-keto ester moiety on a cyclohexane ring, providing multiple sites for further functionalization. The Michael addition strategy allows for the introduction of various substituents at the 3-position of the cyclohexane ring, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science. This document outlines both asymmetric organocatalyzed and general base-catalyzed procedures, providing researchers with a versatile toolkit for their synthetic endeavors.

Reaction Principle

The fundamental transformation involves the addition of a nucleophilic enolate, generated from a cyclohexanone derivative, to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). The choice of catalyst, solvent, and reaction conditions dictates the stereochemical outcome and overall efficiency of the reaction.

dot

Caption: General workflow of the Michael addition reaction.

Asymmetric Organocatalyzed Michael Addition

The enantioselective Michael addition of cyclohexanone to nitroolefins, followed by further transformations, represents a powerful strategy for accessing chiral substituted this compound derivatives. Organocatalysis, utilizing small chiral organic molecules, has emerged as a prominent method for achieving high stereoselectivity under mild reaction conditions. Proline derivatives and thiourea-based catalysts are particularly effective in this transformation.

Catalytic Cycle for Proline-Catalyzed Michael Addition

The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from cyclohexanone and the proline catalyst. This enamine then attacks the Michael acceptor, which can be activated by the acidic proton of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the Michael adduct.

dot

Caption: Enamine catalytic cycle for organocatalyzed Michael addition.

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene using a Prolinamide Catalyst

This protocol is adapted from studies on proline-based organocatalysis for the synthesis of chiral γ-nitro carbonyl compounds.

-

Materials:

-

Cyclohexanone

-

trans-β-Nitrostyrene

-

Prolinamide organocatalyst (e.g., derived from L-proline) (20 mol%)

-

p-Nitrobenzoic acid (20 mol%)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred solution of cyclohexanone (1.0 mL), add the prolinamide organocatalyst (20 mol%) and p-nitrobenzoic acid (20 mol%) in dichloromethane (1.0 mL).

-

Add trans-β-nitrostyrene (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (5 mL) and purify by flash column chromatography on silica gel to obtain the desired γ-nitroketone.[1]

-

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene using a Thiourea Catalyst

This protocol utilizes a bifunctional thiourea catalyst to achieve high stereoselectivity.

-

Materials:

-

Cyclohexanone

-

trans-β-Nitrostyrene

-

(R,R)-1,2-Diphenylethylenediamine (DPEN)-based thiourea organocatalyst (10 mol%)

-

4-Nitrophenol (5 mol%)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a reaction vessel, dissolve the thiourea catalyst (10 mol%) and 4-nitrophenol (5 mol%) in water (1.0 mL).

-

Add trans-β-nitrostyrene (0.20 mmol) to the solution.

-

Add cyclohexanone (2.0 mmol) and stir the mixture vigorously at room temperature for the appropriate time (typically 5-24 hours), monitoring by TLC.

-

After completion, extract the reaction mixture with dichloromethane (3 x 20 mL).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation

Table 1: Performance of Various Organocatalysts in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene.

| Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| Prolinamide | 20 | CH₂Cl₂ | 24-72 | RT | up to 75 | up to 94:6 | up to 80 |

| (1R,2R)-N¹-(4-nitrobenzenesulfonyl)-N¹-pentylcyclohexane-1,2-diamine | 10 | Toluene | 24 | RT | 95 | 95:5 | 98 |

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 10 | Toluene | 2 | RT | 98 | 93:7 | 99 |

| (R,R)-1,2-Diphenylethylenediamine-based thiourea | 10 | H₂O | 5 | RT | 95 | 90:10 | 99 |

Note: Yields, diastereomeric ratios (dr), and enantiomeric excesses (ee) are for the major syn-diastereomer. RT = Room Temperature.[1][2]

Stereoselective Synthesis of Ethyl (S)-3-(1-Methyl-2-oxocyclohexyl)-2-oxopropanoate

A practical four-step sequence has been developed for the synthesis of α,δ-dioxoesters with high enantiomeric excess.[2][3][4] This method utilizes a regio- and stereoselective Michael addition of a chiral ketimine to ethyl 2-(phenylthio)-2-propenoate as the key transformation.[2][3][4]

Experimental Protocol: Four-Step Synthesis

Step 1: Formation of Chiral Ketimine

-

In a round-bottom flask under a nitrogen atmosphere, add (R)-1-phenylethylamine (15 mmol) to a stirred solution of 2-methylcyclohexanone (15 mmol) in dry toluene (2 mL) in the presence of 5 Å molecular sieves (3 g).

-

Stir the mixture under reflux for 24 hours.

-

Cool the mixture to room temperature, filter, and evaporate the solvent under reduced pressure to obtain the crude chiral ketimine.

Step 2: Michael Addition

-

Dissolve the crude ketimine (12.5 mmol) in dry THF (36 mL).

-

Add ethyl 2-(phenylthio)-2-propenoate (12.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Treat the mixture with 20% aqueous acetic acid (20 mL) and stir for 2 hours.

-

Extract the crude reaction mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic phases with a saturated NaHCO₃ solution, dry over an anhydrous salt, and evaporate to dryness under reduced pressure.

-

Purify the crude mixture by column chromatography to yield the Michael adduct.

Step 3 & 4: Elaboration to the Final Product The Michael adduct is then further elaborated through a series of steps including protection of the keto group, a sulfenylation reaction, and subsequent deprotection to yield the final product, ethyl (S)-3-(1-methyl-2-oxocyclohexyl)-2-oxopropanoate.[3]

Quantitative Data

Table 2: Yields and Stereoselectivity for the Synthesis of Ethyl (S)-3-(1-Methyl-2-oxocyclohexyl)-2-oxopropanoate.

| Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 2 | Michael Adduct | 75 (overall) | - |

| 4 | Final Product | 85 (from dithioketal) | 95 |

Non-Asymmetric Michael Addition

For applications where stereochemistry is not a concern, simpler base-catalyzed Michael additions can be employed. These methods are often more cost-effective and utilize readily available reagents.

Experimental Protocol: Base-Catalyzed Michael Addition of 1,3-Cyclohexanedione to Ethyl Acrylate

This protocol describes a general procedure for the Michael addition of a cyclic dione to an acrylate, which can be adapted for cyclohexanone derivatives.

-

Materials:

-

1,3-Cyclohexanedione

-

Ethyl acrylate

-

Sodium ethoxide (catalytic amount)

-

Ethanol

-

-

Procedure:

-

Dissolve 1,3-cyclohexanedione (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of sodium ethoxide to the solution.

-

Slowly add ethyl acrylate (1.1 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction until completion, as monitored by TLC.

-

Neutralize the reaction mixture with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude product.

-

Purify the product by column chromatography or distillation as needed.

-

Conclusion

The Michael addition reaction provides a versatile and powerful platform for the synthesis of a wide range of substituted this compound derivatives. This application note has detailed both highly stereoselective organocatalyzed methods and more general base-catalyzed procedures, catering to the diverse needs of researchers in synthetic and medicinal chemistry. The provided protocols and quantitative data serve as a practical guide for the implementation of these synthetic routes. The ability to introduce a variety of substituents onto the cyclohexane ring through this methodology opens up numerous possibilities for the design and synthesis of novel compounds with potential biological activities and material properties. Further optimization of reaction conditions and exploration of a broader range of Michael donors and acceptors will undoubtedly continue to expand the utility of this important transformation.

References

Application Notes and Protocols for the Synthesis of Ethyl oxo(2-oxocyclohexyl)acetate Precursors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ethyl oxo(2-oxocyclohexyl)acetate, a valuable precursor in the development of various bioactive molecules and immunotherapies. Two primary synthetic routes are presented: a Grignard reaction and a Dieckmann condensation. These methods offer versatile approaches to obtaining the target compound, each with distinct advantages.

I. Chemical Properties and Data